molecular formula C16H17ClN2O3 B2703714 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide CAS No. 1808571-75-6

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2703714
CAS No.: 1808571-75-6
M. Wt: 320.77
InChI Key: LUANHRGYDLTGHN-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound Its structure includes an acetyl group, a chlorophenoxy group, a cyanocyclopentyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps:

    Formation of 4-acetyl-2-chlorophenol: This can be achieved by acetylation of 2-chlorophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of 4-acetyl-2-chlorophenoxyacetic acid: This involves the reaction of 4-acetyl-2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(4-acetyl-2-chlorophenoxy)acetamide: This step involves the reaction of 4-acetyl-2-chlorophenoxyacetic acid with ammonia or an amine.

    Introduction of the cyanocyclopentyl group: This can be achieved by reacting 2-(4-acetyl-2-chlorophenoxy)acetamide with a cyanocyclopentyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: 2-(4-carboxy-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide.

    Reduction: 2-(4-acetyl-2-chlorophenoxy)-N-(1-aminocyclopentyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible development as a pharmaceutical agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds to 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide might include:

    2-(4-acetyl-2-chlorophenoxy)acetamide: Lacks the cyanocyclopentyl group.

    2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide: Contains a cyclohexyl group instead of a cyclopentyl group.

    2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopropyl)acetamide: Contains a cyclopropyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-11(20)12-4-5-14(13(17)8-12)22-9-15(21)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUANHRGYDLTGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2(CCCC2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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